(5E)-5-[[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-[[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is 354.14019912 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research has demonstrated innovative synthetic routes and characterization of thiazolidine-2,4-dione derivatives, including methods under conventional and microwave irradiation conditions. These synthetic approaches have yielded compounds with varying substituents, showcasing the chemical versatility of thiazolidine-2,4-diones (Al-Zaydi, 2010). Furthermore, studies have expanded the structural diversity of these compounds by synthesizing derivatives that incorporate a range of bioactive moieties, thereby enriching the thiazolidinedione collection with various biological activities (Mohanty et al., 2015).
Biological Activity
Thiazolidine-2,4-dione derivatives have been extensively studied for their biological activities. Notably, a series of synthesized derivatives has shown significant antimicrobial activities, including antibacterial and antifungal effects (Prakash et al., 2011). These findings suggest potential applications in developing new antimicrobial agents. Additionally, some derivatives have demonstrated promising antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents (Chandrappa et al., 2008; Li Zi-cheng, 2013).
Materials Science and Chemical Engineering
In materials science, thiazolidine-2,4-dione derivatives have been explored for their utility in polymer science and corrosion inhibition. For example, novel conjugated polyelectrolytes containing thiazolidinedione moieties have been synthesized for use as electron transport layers in solar cells, demonstrating the potential of these compounds in enhancing the efficiency of photovoltaic devices (Hu et al., 2015). Additionally, thiazolidinedione derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic environments, highlighting their significance in industrial applications (Yadav et al., 2015).
Properties
IUPAC Name |
(5E)-5-[[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-4-5-6-15-7-9-17(10-8-15)22-13(2)11-16(14(22)3)12-18-19(23)21-20(24)25-18/h7-12H,4-6H2,1-3H3,(H,21,23,24)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFGVOXEWGBOIC-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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